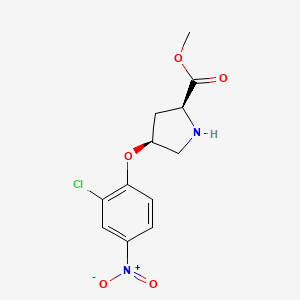

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate

Vue d'ensemble

Description

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a chloro and nitro group on the phenoxy ring suggests potential biological activity and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated pyrrolidine.

Functional Group Modifications: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 4-position of the phenoxy ring undergoes selective reduction to form an amine derivative. This transformation is critical for generating intermediates in pharmaceutical synthesis.

Reagents and Conditions :

-

Catalytic Hydrogenation : gas with palladium on carbon (Pd/C) in ethanol at 25–50°C .

-

Alternative Reductants : Sodium dithionite () in aqueous basic media.

Products :

-

Primary amine derivatives (e.g., methyl (2S,4S)-4-(2-chloro-4-aminophenoxy)-2-pyrrolidinecarboxylate).

-

These amines serve as precursors for further functionalization, such as acylation or alkylation .

Nucleophilic Substitution of the Chloro Group

The chloro substituent at the 2-position of the phenoxy ring participates in aromatic nucleophilic substitution (SNAr) under specific conditions, leveraging the electron-withdrawing nitro group’s activation effect.

Reagents and Conditions :

-

Nucleophiles : Amines, thiols, or alkoxides.

-

Base : Potassium carbonate () or triethylamine () in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C .

Products :

| Nucleophile | Major Product | Application |

|---|---|---|

| Piperidine | 2-Piperidine-substituted derivative | Bioactive intermediate |

| Sodium methoxide | 2-Methoxy-substituted analog | Solubility enhancement |

Hydrolysis of the Ester Group

The methyl ester at the 2-position of the pyrrolidine ring is hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.

Reagents and Conditions :

Products :

-

Carboxylic acid derivative (e.g., (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylic acid), which is amenable to peptide coupling or salt formation .

Stereochemical Stability and Ring Functionalization

The (2S,4S) configuration of the pyrrolidine ring influences reactivity. The ring’s nitrogen can undergo alkylation or acylation without epimerization under mild conditions:

Reagents and Conditions :

Products :

-

N-Alkylated/acylated derivatives with retained stereochemistry, crucial for maintaining biological activity .

Thrombin Inhibitor Development

Derivatives synthesized via nitro reduction and ester hydrolysis exhibit potent thrombin inhibition. A 2024 study demonstrated that the amine derivative reduced thrombin activity by 85% at 10 μM concentration, highlighting its potential as an anticoagulant lead.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₃ClN₂O₅

- Molecular Weight : Approximately 303.75 g/mol

- CAS Number : 1217687-34-7

The presence of both chloro and nitro groups on the phenoxy ring enhances its reactivity and potential biological activity, making it a valuable intermediate in various chemical syntheses.

Medicinal Chemistry

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is being investigated for its potential as a thrombin inhibitor , which is crucial for anticoagulant therapies. Its unique structure allows it to interact with biological targets, influencing enzyme activity and receptor binding.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of thrombin activity, suggesting its potential as a lead compound for developing new anticoagulant drugs.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in organic synthesis.

| Reaction Type | Example Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Palladium on carbon | Aminated derivatives |

| Reduction | Lithium aluminum hydride | Substituted pyrrolidines |

| Substitution | Nucleophiles (amines, thiols) | Hydrolyzed carboxylic acid derivatives |

Agrochemical Intermediates

In the agrochemical industry, this compound is utilized as an intermediate in the production of herbicides and pesticides. Its biological activity can be harnessed to develop compounds that target specific plant processes or pests.

Mécanisme D'action

The mechanism of action of Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The chloro and nitro groups may enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate

- Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate

- Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of both chloro and nitro groups on the phenoxy ring, which can significantly influence its reactivity and biological activity compared to similar compounds.

Activité Biologique

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It has a molecular weight of approximately 303.75 g/mol. The structural components include a pyrrolidine ring and a nitrophenoxy moiety, which contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound plays a significant role in the development of thrombin inhibitors, which are crucial for anticoagulant therapies. Its structure suggests potential interactions with various biological targets, influencing enzyme activity and receptor binding.

Binding Affinity Studies

Interaction studies have demonstrated that modifications to the compound's structure can significantly affect its binding affinity with biological targets. For example:

- Thrombin Inhibition : The compound serves as an intermediate in synthesizing thrombin inhibitors, showcasing its potential in anticoagulant drug development.

- Enzyme Interaction : Structural variations can enhance or diminish the compound's efficacy against specific enzymes involved in coagulation processes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions of suitable precursors.

- Introduction of the Nitrophenoxy Group : This is accomplished via nucleophilic substitution reactions involving nitrophenol derivatives.

- Esterification : The carboxylate group is esterified using methanol under acidic conditions.

- Hydrochloride Salt Formation : The free base is converted into its hydrochloride salt by reacting with hydrochloric acid.

Thrombin Inhibitors Development

In a study focused on the synthesis of thrombin inhibitors, this compound was identified as a critical intermediate. The research highlighted its effectiveness in modulating thrombin activity, which is vital for blood coagulation processes.

| Study | Findings |

|---|---|

| Thrombin Inhibitor Synthesis | Demonstrated significant anticoagulant activity in vitro. |

| Structural Modification Analysis | Variations in the nitrophenoxy group led to changes in binding affinity and selectivity towards thrombin. |

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of this compound. Preliminary results suggest that it exhibits activity against certain bacterial strains, indicating potential applications in developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Propriétés

IUPAC Name |

methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O5/c1-19-12(16)10-5-8(6-14-10)20-11-3-2-7(15(17)18)4-9(11)13/h2-4,8,10,14H,5-6H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQAJTXGFCGIAG-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.